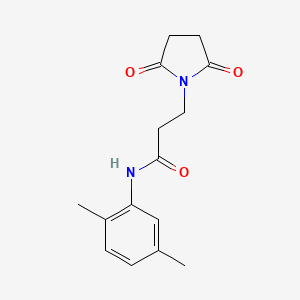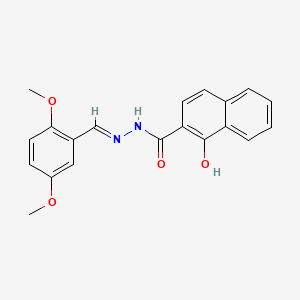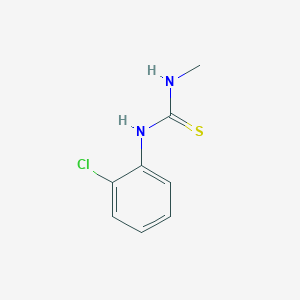![molecular formula C21H17ClN2O3 B5862292 2-({4-[(2-chlorobenzyl)oxy]benzoyl}amino)benzamide](/img/structure/B5862292.png)
2-({4-[(2-chlorobenzyl)oxy]benzoyl}amino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({4-[(2-chlorobenzyl)oxy]benzoyl}amino)benzamide, also known as CB-839, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is essential for the survival and proliferation of cancer cells, making CB-839 a promising drug candidate for cancer treatment.
Mécanisme D'action
2-({4-[(2-chlorobenzyl)oxy]benzoyl}amino)benzamide works by inhibiting glutaminase, which is responsible for converting glutamine to glutamate. Glutamate is a precursor for the synthesis of various molecules essential for cancer cell growth, including nucleotides, fatty acids, and antioxidants. By inhibiting glutaminase, 2-({4-[(2-chlorobenzyl)oxy]benzoyl}amino)benzamide deprives cancer cells of these essential molecules, leading to cell death.
Biochemical and Physiological Effects:
2-({4-[(2-chlorobenzyl)oxy]benzoyl}amino)benzamide has been shown to have minimal toxicity in normal cells and tissues. In cancer cells, 2-({4-[(2-chlorobenzyl)oxy]benzoyl}amino)benzamide induces metabolic stress, leading to apoptosis and autophagy. 2-({4-[(2-chlorobenzyl)oxy]benzoyl}amino)benzamide has also been shown to alter the tumor microenvironment, making it less favorable for cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
2-({4-[(2-chlorobenzyl)oxy]benzoyl}amino)benzamide is a potent and selective inhibitor of glutaminase, making it a valuable tool for studying the role of glutamine metabolism in cancer cells. However, 2-({4-[(2-chlorobenzyl)oxy]benzoyl}amino)benzamide has limited solubility in aqueous solutions, which can make it challenging to use in some experiments. 2-({4-[(2-chlorobenzyl)oxy]benzoyl}amino)benzamide also has a short half-life in vivo, which may limit its effectiveness as a cancer treatment.
Orientations Futures
There are several potential future directions for the development of 2-({4-[(2-chlorobenzyl)oxy]benzoyl}amino)benzamide and other glutaminase inhibitors. One direction is to explore the use of 2-({4-[(2-chlorobenzyl)oxy]benzoyl}amino)benzamide in combination with other cancer treatments, such as immunotherapy. Another direction is to develop more potent and selective glutaminase inhibitors with improved pharmacokinetic properties. Additionally, further research is needed to better understand the role of glutamine metabolism in cancer cells and to identify biomarkers that can predict response to glutaminase inhibitors.
Méthodes De Synthèse
2-({4-[(2-chlorobenzyl)oxy]benzoyl}amino)benzamide can be synthesized through a multi-step process starting with commercially available starting materials. The first step involves the preparation of 2-amino-5-chlorobenzoic acid, which is then coupled with 4-hydroxybenzoyl chloride to form 2-({4-hydroxybenzoyl}amino)-5-chlorobenzoic acid. The final step involves the conversion of the hydroxy group to an amide group using 2-chlorobenzylamine.
Applications De Recherche Scientifique
2-({4-[(2-chlorobenzyl)oxy]benzoyl}amino)benzamide has shown promising results in preclinical studies as a potential cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including renal cell carcinoma, triple-negative breast cancer, and non-small cell lung cancer. 2-({4-[(2-chlorobenzyl)oxy]benzoyl}amino)benzamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
2-[[4-[(2-chlorophenyl)methoxy]benzoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c22-18-7-3-1-5-15(18)13-27-16-11-9-14(10-12-16)21(26)24-19-8-4-2-6-17(19)20(23)25/h1-12H,13H2,(H2,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSNODSQMREQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5862211.png)



![N-[(cyclohexylamino)carbonothioyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5862261.png)
![4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B5862262.png)
![3-(isobutyrylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5862269.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5862274.png)

![1,1'-[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5862281.png)


![6-(3-methoxybenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one](/img/structure/B5862312.png)
